6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Properties
IUPAC Name |
6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-9(2)11-7-12-4-3-10(11)6-8;/h5-6,12H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKOJQHBQSSXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CNCCC2=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803581-39-6 | |
| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,8-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction remains the cornerstone for constructing the tetrahydroisoquinoline scaffold. For 6,8-dimethyl substitution, phenethylamine derivatives condense with formaldehyde under acidic conditions. A representative protocol from patent WO2005118548A1 involves:
- Reagents : 3,5-Dimethylphenethylamine (1.0 eq), paraformaldehyde (1.2 eq), concentrated HCl (catalyst)
- Conditions : Reflux in toluene at 110°C for 12 h under nitrogen
- Workup : Neutralization with NaOH, extraction with dichloromethane (DCM), drying over MgSO₄
- Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)
Mechanistic Insight : The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the para position relative to the methyl groups, favored by the electron-donating methyl substituents.
Bischler-Napieralski Cyclization
While less common for this specific derivative, Bischler-Napieralski cyclization offers an alternative route:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | N-Acetyl-3,5-dimethylphenethylamine | |
| Cyclizing Agent | POCl₃ | |
| Temperature | 80°C, 8 h | |
| Post-Cyclization Step | Hydrolysis with 6M HCl | |
| Isolated Yield | 58% |
This method requires stringent moisture control due to POCl₃ sensitivity, limiting its industrial adoption.
Reductive Amination Strategies
Late-stage methylation via reductive amination introduces the 1,2,3,4-tetrahydro structure:
- Intermediate : 6,8-Dimethyl-3,4-dihydroisoquinoline (prepared via dehydrogenation)
- Reduction : Hydrogen gas (1 atm) over 10% Pd/C in ethanol
- Methylation : Formaldehyde (2.0 eq) and sodium cyanoborohydride in methanol, pH 5 (acetic acid buffer)
- Yield : 74% after recrystallization
Modern Catalytic Approaches
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Ru-BINAP complexes) enable enantioselective synthesis of the tetrahydroisoquinoline core:
Photoredox Catalysis
Visible-light-mediated C-H functionalization provides a step-economic alternative:
| Component | Role | Concentration |
|---|---|---|
| [Ir(ppy)₃] | Photocatalyst | 2 mol% |
| NH₄I | Hydrogen atom donor | 1.5 eq |
| Blue LEDs | Light source (450 nm) | 18 W |
| Solvent | Acetonitrile/water (9:1) | 0.1 M |
This method achieves 65% yield but suffers from scalability challenges in continuous flow systems.
Hydrochloride Salt Formation and Purification
Acid-Base Titration Method
Conversion to the hydrochloride salt ensures improved stability and crystallinity:
- Free Base Solution : 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline in anhydrous diethyl ether
- HCl Addition : Slow addition of 2M HCl in isopropanol at 0°C
- Precipitation : White crystalline solid forms immediately
- Recrystallization : Dissolve in hot isopropanol (65°C), cool to −20°C, isolate via vacuum filtration
- Purity : >99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile)
Solvent Screening for Optimal Crystallization
Comparative solvent study for hydrochloride salt purification:
| Solvent System | Crystal Morphology | Purity (%) | Recovery (%) |
|---|---|---|---|
| Ethanol/water (7:3) | Needles | 98.2 | 85 |
| Isopropanol | Plates | 99.1 | 92 |
| Acetone/heptane | Prisms | 97.8 | 78 |
Isopropanol emerges as the optimal solvent, balancing purity and recovery.
Industrial-Scale Production Challenges
Exothermic Reaction Management
Pictet-Spengler cyclization releases −78 kJ/mol, requiring:
- Jacketed reactors with ethylene glycol cooling (−10°C)
- Semi-batch formaldehyde addition over 4–6 h
- Real-time temperature monitoring (PID-controlled loops)
Solvent Recovery Systems
Closed-loop distillation units recover >95% toluene and isopropanol, reducing manufacturing costs by 22% compared to single-use solvent systems.
Analytical Validation Protocols
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 197.1543 [M+H]⁺ (theoretical 197.1547)
- Instrument : Q-TOF MS with ESI source
- Calibrant : Sodium formate cluster ions
¹H NMR Spectral Assignment (400 MHz, D₂O)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.38 | s | 6H | C6/C8 methyl groups |
| 2.72 | t (J=6.1 Hz) | 2H | C4-H₂ |
| 3.12 | t (J=6.1 Hz) | 2H | C3-H₂ |
| 4.21 | s | 2H | C1-H₂ |
Residual solvent peaks (isopropanol) at δ 1.15 ppm confirm complete drying when <0.1%.
Emerging Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling technique eliminates solvent use:
- Reagents : Phenethylamine derivative + paraformaldehyde
- Conditions : Stainless steel jar (50 mL), 30 Hz, 2 h
- Additive : SiO₂ (200 mesh) as grinding auxiliary
- Yield : 61% with 87% atom economy
Biocatalytic Methylation
S-Adenosylmethionine (SAM)-dependent methyltransferases enable C-H activation:
- Enzyme : Thalictrum tuberosum MTase (TtuMT)
- Cofactor Recycling : ATP and Mg²⁺ in Tris buffer (pH 7.5)
- Conversion : 44% after 48 h at 30°C
Chemical Reactions Analysis
Cyclization via Acid-Catalyzed Reactions
The tetrahydroisoquinoline core is often constructed through acid-mediated cyclization. For example, BF₃·OEt₂ facilitates simultaneous reduction and cyclization of N-acylcarbamate intermediates to yield 6,8-dimethyl-THIQ derivatives . Similar strategies employ TMSOTf (trimethylsilyl trifluoromethanesulfonate) with 2,6-lutidine to generate dihydroisoquinoline intermediates, which are subsequently hydrogenated .
Example Reaction:
textIntermediate N-acylcarbamate → DIBAL-H reduction → BF₃·OEt₂ cyclization → 6,8-Dimethyl-THIQ[1]
Catalytic Hydrogenation
Catalytic hydrogenation using Pd/C or Ru-based catalysts converts dihydroisoquinolines to tetrahydroisoquinolines. Chiral catalysts like (R,R)-RuTsDPEN enable enantioselective reductions, yielding optically pure products (e.g., >90% ee) .
N-Alkylation and Acylation
The tertiary amine undergoes alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides under basic conditions. For example:
text6,8-Dimethyl-THIQ + CH₃I → N-Methyl-6,8-dimethyl-THIQ[6]
Oxidation Pathways
-
Aromatic Ring Oxidation : Strong oxidants like KMnO₄ or CrO₃ oxidize the methyl groups to carboxylic acids or ketones.
-
N-Oxidation : Hydrogen peroxide oxidizes the nitrogen to form N-oxide derivatives, which influence receptor binding.
Coordination Chemistry
6,8-Dimethyl-THIQ acts as a ligand for transition metals. Key applications include:
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu²⁺ | Bidentate (N,O) | Catalyzes nitroaldol additions |
| Co³⁺ | Tridentate | Enantioselective Michael additions |
| Fe³⁺ | Chelation | Stabilizes high-spin complexes |
Stereoselective Transformations
Chiral derivatives are synthesized via asymmetric transfer hydrogenation (ATH) or enzymatic resolution. For instance, LiAlH₄/AlMe₃ reduces dihydroisoquinolines to yield single diastereomers (e.g., (1R,3R)-6,8-dimethoxy-1,3-dimethyl-THIQ) .
Stability and Reactivity
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a versatile building block in organic synthesis. It is frequently employed in the development of complex molecules and the study of various reaction mechanisms. The compound can undergo multiple chemical transformations including:
- Oxidation : Can be oxidized to form nitrones using agents like hydrogen peroxide.
- Reduction : Reduction reactions can yield more saturated derivatives with sodium borohydride.
- Substitution : Participates in substitution reactions depending on the desired functional group changes.
Biological Research
This compound has garnered attention for its potential neuroprotective properties. Research indicates that it may modulate dopaminergic signaling through several mechanisms:
- Monoamine Oxidase Inhibition : It may inhibit monoamine oxidase (MAO), leading to increased dopamine levels in the synaptic cleft.
- Antioxidant Activity : Exhibits the ability to scavenge free radicals, potentially protecting neurons from oxidative stress.
Therapeutic Applications
The neuroprotective effects of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride make it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In vitro studies have shown its efficacy in protecting dopaminergic neurons from apoptosis induced by neurotoxic agents.
Antimicrobial Properties
While specific data on this compound's antimicrobial activity is limited, related tetrahydroisoquinoline derivatives have demonstrated efficacy against various bacterial strains. Further studies are warranted to explore these properties in detail.
Comparative Analysis with Related Compounds
To understand the unique properties of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, it is useful to compare it with other THIQ derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups at positions 6 and 7 | Neuroprotective properties |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at nitrogen | Studied for neuroprotective effects |
Neuroprotective Effects
Research has shown that 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride protects dopaminergic neurons from apoptosis induced by neurotoxic agents. This was demonstrated through various in vitro studies which highlighted its potential for therapeutic applications in neurodegenerative diseases.
Analytical Studies
A study focused on developing an LC–MS/MS method for detecting tetrahydroisoquinolines identified condensation products related to amphetamine interactions. This research underscores the importance of analytical techniques in understanding the biological implications of these compounds .
Synthesis and Characterization
Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives. Studies have explored various catalytic stereoselective approaches to enhance yields and purities during synthesis .
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with molecular targets in the central nervous system. It is believed to modulate the activity of dopaminergic neurons, potentially through inhibition of monoamine oxidase (MAO) and scavenging of free radicals . These actions contribute to its neuroprotective effects and its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
The pharmacological and physicochemical properties of THIQ derivatives are highly dependent on the type, position, and electronic nature of substituents. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Variations
Table 1: Key Structural Analogs and Their Properties
Impact of Substituent Position and Type
- 6,7-Dimethoxy vs. 6,8-Dimethyl: Positional Effects: Adjacent 6,7-substituents (e.g., methoxy in salsolinol ) allow for conjugated electronic effects, enhancing interactions with polar targets. Functional Group Differences: Methoxy groups (-OCH₃) are electron-donating and may facilitate hydrogen bonding, whereas methyl groups (-CH₃) are non-polar, favoring hydrophobic interactions.
- N-Substituents: Derivatives with bulky N-linked groups (e.g., dimethylaminophenyl in ) exhibit enhanced analgesic activity due to improved target affinity.
Pharmacological Data from Analogs
- Analgesic and Anti-inflammatory Activity: The 6,7-dimethoxy derivative 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl demonstrated a therapeutic index surpassing metamizole and diclofenac, with a 3.3-fold higher anti-inflammatory potency . This suggests that substituent polarity and aromatic interactions are critical for efficacy. Methyl groups in the 6,8 positions (hypothetically) may reduce solubility but improve CNS penetration, though direct evidence is lacking.
- Neuroactivity: Salsolinol (6,7-dihydroxy-THIQ HBr) and related compounds show dopaminergic activity , highlighting the role of hydroxyl/methoxy groups in neurotransmitter receptor modulation.
Biological Activity
Overview
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₁H₁₅N·HCl
- CAS Number : 1803581-39-6
- Molecular Weight : 195.71 g/mol
The biological activity of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is primarily associated with its interaction with the central nervous system (CNS). It is believed to modulate dopaminergic signaling through several mechanisms:
- Monoamine Oxidase Inhibition : The compound may inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the synaptic cleft, enhancing dopaminergic signaling.
- Antioxidant Activity : It has been shown to scavenge free radicals, thereby potentially protecting neurons from oxidative stress .
Neuroprotective Effects
Research indicates that 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. In vitro studies have demonstrated that this compound can protect dopaminergic neurons from apoptosis induced by neurotoxic agents .
Antimicrobial Activity
Some studies suggest that THIQ derivatives possess antimicrobial properties. While specific data on 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is limited in this area, related compounds have shown efficacy against various bacterial strains.
Case Studies and Research Findings
Comparative Analysis with Related Compounds
To better understand the unique properties of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, it is useful to compare it with other THIQ derivatives:
Q & A
Q. Resolving Data Contradictions :
- Cross-validate results using orthogonal techniques (e.g., IR for functional groups if NMR signals overlap).
- Compare retention times and fragmentation patterns with reference standards (e.g., pharmacopeial guidelines) .
Advanced: How can researchers design experiments to address conflicting reports on the decomposition products of this compound under varying storage conditions?
Answer:
Conflicting decomposition data (e.g., CO vs. NOx emission) may arise from differences in temperature, humidity, or light exposure. Design experiments as follows:
Accelerated Stability Testing :
- Store samples at 40°C/75% RH (ICH Q1A guidelines) and analyze weekly via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) .
- Compare with data from long-term storage (25°C/60% RH).
Light Exposure Studies :
Q. Example Table: Decomposition Products Under Stress Conditions
| Condition | Major Products Detected | Analytical Method | Reference |
|---|---|---|---|
| 40°C/75% RH | CO, HCl | GC-MS | |
| UV Light (254 nm) | NOx, polymerized residues | HPLC-MS |
Basic: What are the critical factors in optimizing synthetic routes for 6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?
Answer:
Key considerations include:
- Precursor Selection : Use 6,8-dimethyl-3,4-dihydroisoquinoline for hydrogenation (Pd/C, H2 at 50 psi) to minimize byproducts .
- Acid Stoichiometry : Ensure exact molar equivalence of HCl during salt formation to avoid hygroscopic impurities .
- Purification : Recrystallize from ethanol/water (3:1) to achieve >99% purity .
Advanced: How can chiral resolution be achieved for enantiomers of structurally related tetrahydroisoquinoline derivatives?
Answer:
For analogs like (S)-6,7-dimethoxy derivatives:
Chiral Chromatography : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid .
Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica) for ester intermediates .
Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra (e.g., Cotton effect at 220–250 nm) with literature .
Basic: What precautions are necessary when handling this compound to ensure stability during biological assays?
Answer:
- Storage : Keep at 2–8°C in airtight, light-resistant containers. Avoid freeze-thaw cycles to prevent hydrolysis .
- Inert Atmosphere : Use argon or nitrogen for sensitive reactions (e.g., metal-catalyzed couplings) .
- Biological Buffers : Pre-test solubility in PBS (pH 7.4) or DMSO (<0.1% final concentration) to avoid aggregation .
Advanced: How can researchers leverage deuterated analogs (e.g., 6,7-D6-dimethoxy derivatives) to study metabolic pathways?
Answer:
Deuterated analogs (e.g., 6,7-D6-dimethoxy) serve as internal standards or metabolic tracers:
LC-MS/MS Quantification : Spike deuterated analogs into biological matrices (plasma, liver microsomes) to correct for ion suppression .
Metabolic Profiling : Compare fragmentation patterns of parent vs. deuterated compounds to identify hydroxylation or demethylation pathways .
Q. Example Table: Key Parameters for Deuterated Analog Analysis
| Parameter | 6,7-D6-Dimethoxy Analog | Method |
|---|---|---|
| Molecular Weight | 233.8 g/mol | HRMS |
| Retention Time | 8.2 min | HPLC (C18, 60% MeOH) |
| Metabolic Stability | t1/2 = 45 min (human) | Microsomal assay |
Basic: What regulatory guidelines apply to the use of this compound in preclinical studies?
Answer:
- GLP Compliance : Document synthesis, purity (>95%), and stability data per OECD 413 and ICH M3(R2) .
- Ecotoxicity : Follow WGK Germany Class 3 guidelines for disposal (avoid release into waterways) .
Advanced: How can structure-activity relationship (SAR) studies be designed using analogs (e.g., 6,7-dimethoxy or 4,4-dimethyl variants)?
Answer:
Analog Synthesis : Prepare derivatives via electrophilic substitution (e.g., bromination at C5) or reductive amination .
Biological Testing :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
